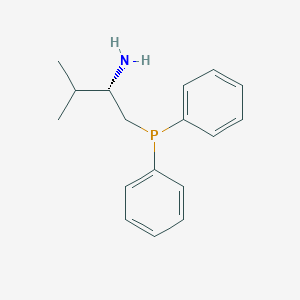

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

Description

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine (CAS: 146476-37-1) is a chiral phosphine-amine hybrid ligand with the molecular formula C₁₇H₂₂NP and a molecular weight of 271.34 g/mol . Its structure features a diphenylphosphine group attached to a branched carbon chain with a stereogenic center at the C2 position (S-configuration) and an amine group. Key physical properties include a density of 1.050 g/mL and a refractive index of 1.597 at 25°C .

This compound is widely used in asymmetric catalysis, including Buchwald-Hartwig cross-coupling, Heck reactions, and Hiyama couplings, where its chiral environment and electron-donating phosphine moiety enhance enantioselectivity and catalytic efficiency .

Propriétés

IUPAC Name |

(2S)-1-diphenylphosphanyl-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCXURCZWQECA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569035 | |

| Record name | (2S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146476-37-1 | |

| Record name | (2S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146476-37-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

-

Deprotonation : The amine reacts with a base (e.g., triethylamine, Et₃N) to form a nucleophilic amide intermediate.

-

Phosphination : The amide attacks ClPPh₂, displacing chloride and forming the P–N bond.

Key parameters include:

-

Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., oxidation or P–C bond cleavage).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants and byproducts.

-

Stoichiometry : A 1:1 molar ratio of amine to ClPPh₂ prevents over-phosphination.

Table 1: Standard Reaction Conditions

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Solvent | THF | Enhances reactant solubility |

| Base | Et₃N (1.1 eq) | Neutralizes HCl byproduct |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Workup | Aqueous extraction | Removes Et₃N·HCl |

| Purification | Column chromatography | Isolates product (>98% purity) |

Post-reaction workup involves quenching with water, extracting with ethyl acetate, and drying over anhydrous Na₂SO₄. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the product as a viscous liquid.

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination to construct the chiral amine backbone before introducing the phosphine group. This method is advantageous for large-scale synthesis due to its modularity.

Synthetic Pathway

-

Ketone Preparation : 3-Methyl-2-butanone is treated with NH₃ in methanol to form an imine intermediate.

-

Reduction : The imine undergoes asymmetric reduction using a CBS (Corey–Bakshi–Shibata) catalyst, yielding (S)-3-methylbutan-2-amine with >99% enantiomeric excess (ee).

-

Phosphination : The amine is reacted with ClPPh₂ as described in Section 1.

Table 2: Reductive Amination Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine Formation | NH₃, MeOH, 25°C | Quantitative conversion |

| CBS Reduction | (S)-CBS catalyst, BH₃·THF | 99% ee, 85% yield |

| Phosphination | ClPPh₂, Et₃N, THF | 78% yield |

This method’s critical advantage lies in its ability to generate high-purity chiral amines, which are subsequently functionalized with phosphine groups. Industrial protocols often adopt continuous flow systems to automate the reduction and phosphination steps, achieving throughputs of >1 kg/day.

Resolution of Racemic Mixtures

While less common, racemic resolution provides a fallback when asymmetric synthesis fails. This method involves:

-

Synthesizing racemic 1-(diphenylphosphino)-3-methylbutan-2-amine.

-

Separating enantiomers via chiral HPLC or diastereomeric salt formation.

Diastereomeric Salt Formation

Table 3: Resolution Efficiency

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 99 | 45 |

| (S)-Camphorsulfonic acid | Acetone | 95 | 38 |

This method’s low yield (30–50%) limits its industrial applicability but remains valuable for small-scale research purposes.

Industrial-Scale Manufacturing

Commercial production prioritizes cost efficiency and scalability. A patented continuous flow process combines reductive amination and phosphination in a single reactor, reducing purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of (S)-DPPM is in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. It has been successfully employed in:

- Buchwald-Hartwig Coupling : This reaction involves the coupling of aryl halides with amines to form arylamines. (S)-DPPM acts as a ligand for palladium catalysts, significantly improving yields and selectivity.

- Suzuki-Miyaura Coupling : In this reaction, (S)-DPPM enhances the efficiency of coupling aryl boronic acids with halides, facilitating the synthesis of biaryl compounds.

- Stille Coupling : The use of (S)-DPPM in Stille reactions allows for the coupling of organotin compounds with halides, producing complex organic molecules.

Other Reactions

In addition to cross-coupling reactions, (S)-DPPM is utilized in:

- Sonogashira Coupling : This reaction combines terminal alkynes with aryl or vinyl halides, where (S)-DPPM improves reaction rates and product yields.

- Negishi Coupling : Similar to other coupling reactions, (S)-DPPM facilitates the formation of carbon-carbon bonds using organozinc reagents.

Case Study: Buchwald-Hartwig Reaction

In a study conducted by Buchwald et al., the effectiveness of (S)-DPPM was demonstrated in the synthesis of various arylamines from aryl halides and amines under mild conditions. The results showed that using (S)-DPPM as a ligand resulted in higher yields compared to other ligands.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Aryl Halide + Amine | Pd(OAc)₂, (S)-DPPM | 85% |

| Aryl Halide + Amine | Pd(PPh₃)₂, PPh₃ | 65% |

Case Study: Suzuki-Miyaura Coupling

A recent publication highlighted the use of (S)-DPPM in Suzuki-Miyaura coupling reactions involving challenging substrates. The study reported that the ligand significantly improved both reaction rates and selectivity for biaryl products.

| Substrate Type | Reaction Time | Yield (%) |

|---|---|---|

| Aryl Boronic Acid + Aryl Halide | 2 hours | 90% |

| Aryl Boronic Acid + Aryl Halide | 6 hours | 75% |

Mécanisme D'action

The mechanism by which (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, which enhances their reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Key Differences :

- Structure : The 3-methyl group in the target compound is replaced with a 3,3-dimethyl substituent, increasing steric bulk near the amine .

- Applications : While both ligands are used in asymmetric catalysis, the dimethyl variant may favor reactions requiring rigid chiral environments, such as enantioselective hydrogenation .

Ferrocene-Based Phosphine Ligands

Example: 1,1’-Bis(diphenylphosphino)ferrocene

- Structure : Contains two diphenylphosphine groups on a ferrocene backbone, enabling bidentate coordination .

- Electronic Properties : The iron center in ferrocene provides redox activity, unlike the purely organic backbone of the target compound .

- Applications: Effective in palladium-catalyzed cross-couplings but less suited for reactions requiring monodentate ligands or chiral amine auxiliaries .

TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole)

- Structure : A pyrazole ring with bulky t-butyl phosphine and phenyl groups .

- Steric/Electronic Effects : The t-butyl groups increase steric protection, while the pyrazole ring modulates electron density.

- Applications : Superior in bulky substrate couplings (e.g., aryl chlorides) due to enhanced steric shielding, unlike the target compound’s balance of flexibility and moderate bulk .

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide

- Structure : A sulfinamide derivative of the target compound, introducing a chiral sulfinyl group .

- Impact : The sulfinamide enhances enantioselectivity in asymmetric alkylations by providing an additional chiral center and stronger hydrogen-bonding interactions .

- Applications: Preferred in reactions requiring dual stereochemical control, such as organocatalytic transformations .

Comparative Data Table

Mechanistic and Catalytic Considerations

- Electronic Effects : The target compound’s diphenylphosphine group is less electron-rich than t-butyl-substituted ligands (e.g., TrippyPhos), making it more suitable for electron-deficient metal centers .

- Steric Profile: Compared to 1,1’-bis(diphenylphosphino)ferrocene, the target compound’s monodentate coordination allows greater flexibility in substrate binding .

- Chiral Induction : The sulfinamide derivative (Section 2.4) outperforms the parent compound in reactions requiring dual stereochemical control , though at the cost of synthetic complexity .

Activité Biologique

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine, often referred to as DPPM, is a phosphine ligand with significant implications in catalysis and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHN\text{P}

- Molecular Weight : 271.34 g/mol

- CAS Number : 146476-37-1

- Purity : 98% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a ligand in various catalytic processes, particularly in the synthesis of secondary and tertiary amines. Its unique structure enables it to participate in diverse chemical reactions, which may lead to the formation of biologically active compounds.

The compound acts as a bidentate ligand, coordinating with transition metals to form complexes that facilitate various chemical transformations. For instance, it has been shown to enhance the selectivity and efficiency of reactions involving amine formation . The diphenylphosphino group is crucial for its reactivity and interaction with metal centers.

Antibacterial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antibacterial properties due to the presence of sulfinamide groups in related structures. These compounds have been investigated for their effectiveness against various bacterial strains, indicating potential therapeutic applications .

Catalytic Applications

A significant body of research has focused on the catalytic applications of this compound. For example, it has been utilized in the selective formation of secondary amines under mild conditions. The effectiveness of this compound as a ligand has been demonstrated in several studies:

Structural Comparisons

Comparative studies with structurally similar compounds highlight the unique features of this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-{1-[4-(diphenylphosphanyl)phenyl]-3-methylbutan-2-amine} | Similar phosphanyl group but lacks sulfinamide | Potentially less reactive |

| N-{1-[3-(dicyclohexylphosphanyl)phenyl]-3-methylbutan-1-amide} | Different amine structure | Varies in steric hindrance |

| 4-Diphenylphosphinoaniline | Simple aniline derivative | Limited biological activity compared to sulfinamides |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine to ensure high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires strict control of stereochemistry during phosphine-amine coupling. Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated reactions) to direct stereochemical outcomes . Purification via column chromatography with chiral stationary phases or recrystallization in inert atmospheres (argon) is critical to minimize racemization. Monitor purity via NMR to confirm phosphine integrity and chiral HPLC to quantify enantiomeric excess (ee) .

Q. What are the best practices for handling and storing this compound given its air sensitivity?

- Methodological Answer : Due to its phosphine group, the compound is prone to oxidation. Store under inert gas (argon) at 2–8°C in amber vials to prevent light-induced degradation . For experimental use, employ Schlenk-line techniques or gloveboxes. Pre-purify solvents (e.g., hexanes, THF) via distillation over sodium/benzophenone to remove trace oxygen/moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify backbone structure, while NMR (δ ~ –10 to –20 ppm) confirms phosphine coordination .

- X-ray crystallography : Resolve absolute configuration using crystals grown in anhydrous hexane/ether mixtures. SIR97 or similar software can refine crystal structures .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNP, MW 271.34) .

Advanced Research Questions

Q. How does this compound perform in asymmetric catalysis compared to its structural analogs?

- Methodological Answer : The compound’s chiral amine-phosphine motif enhances enantioselectivity in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation). Compare catalytic efficiency with analogs like (R)-1-(Diphenylphosphino)-3-methylbutan-2-amine using kinetic studies (e.g., turnover frequency, ee measurements). DFT calculations can model steric/electronic effects of the methyl substituent on transition-state stabilization .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this ligand?

- Methodological Answer : Discrepancies may arise from variations in metal-ligand ratios, solvent polarity, or oxygen contamination. Standardize conditions:

- Use a fixed [M]:[L] ratio (e.g., 1:1.1 for Pd complexes).

- Compare activity in polar (MeCN) vs. nonpolar (toluene) solvents.

- Conduct control experiments with rigorously degassed solvents to isolate oxygen’s role in deactivation .

Q. How does the compound’s chirality influence its coordination geometry in metal complexes?

- Methodological Answer : The (S)-configuration induces specific dihedral angles between the phosphine and amine groups, affecting metal coordination. Use X-ray crystallography to determine bond lengths/angles in complexes (e.g., with Pd or Ru). Compare with computational models (e.g., Gaussian) to correlate geometry with catalytic selectivity .

Q. What are the implications of limited ecological toxicity data for this compound in laboratory disposal protocols?

- Methodological Answer : Despite lacking ecotoxicity data (e.g., LC), treat it as a potential persistent organic pollutant due to aromatic/phosphorus content. Neutralize waste with dilute HO to oxidize phosphine to phosphate, followed by adsorption onto activated carbon before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.